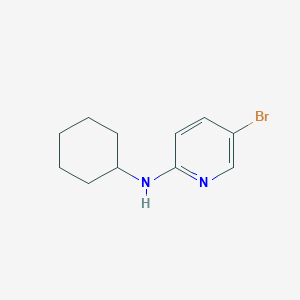
2-Cyclohexylamino-5-bromopyridine
描述
2-Cyclohexylamino-5-bromopyridine is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It features a six-membered aromatic ring (pyridine) with a bromine atom at position 5 and a cyclohexyl amine group attached at position 2. This compound is not naturally occurring and is synthesized in laboratories.
准备方法
2-Cyclohexylamino-5-bromopyridine is synthesized through a reaction between 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . This method is considered clean, non-toxic, and green, with a high yield of around 80% . The reaction conditions are mild, and no toxic or hazardous byproducts are produced .
化学反应分析
2-Cyclohexylamino-5-bromopyridine undergoes several types of chemical reactions:
Nucleophilic Aromatic Substitution:
Acylation/Alkylation: The amine group can undergo acylation or alkylation reactions to form amides or secondary amines, respectively.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
科学研究应用
2-Cyclohexylamino-5-bromopyridine has several applications in scientific research:
作用机制
There is currently no detailed research available on the specific mechanism of action of 2-Cyclohexylamino-5-bromopyridine. As it is not a naturally occurring compound, it likely does not have a well-defined biological role. its structural features suggest it could participate in various chemical reactions, potentially influencing molecular targets and pathways.
相似化合物的比较
2-Cyclohexylamino-5-bromopyridine can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: This compound has a similar bromopyridine structure but lacks the cyclohexyl amine group.
2-Amino-4-bromopyridine: Similar to 2-Amino-5-bromopyridine but with the bromine atom at position 4.
2-Amino-5-chloropyridine: This compound has a chlorine atom instead of a bromine atom at position 5.
2-Amino-5-iodopyridine: Similar structure with an iodine atom at position 5.
生物活性
2-Cyclohexylamino-5-bromopyridine (CAS Number: 942050-72-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.
- Chemical Formula : C₁₁H₁₅BrN₂
- Molecular Weight : 253.16 g/mol
- Melting Point : 45–46°C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for further functionalization, enhancing its reactivity and potential therapeutic applications. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, influencing several biochemical pathways .
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 0.039 µg/mL, indicating potent activity .
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism and cell survival. Structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can enhance inhibitory potency against this enzyme .
Table 1: Summary of Biological Activities
Research Applications
The applications of this compound extend into various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing compounds aimed at treating neurological and psychiatric disorders.
- Biochemical Probes : The compound is utilized in studying biological processes, including enzyme interactions and receptor binding.
- Material Science : Its unique properties make it suitable for developing advanced materials such as organic semiconductors.
属性
IUPAC Name |
5-bromo-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJOCDSOQJOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651979 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942050-72-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















